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Compound of Interest

Compound Name: Nevirapine-d5

Cat. No.: B12067126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of a

deuterated analog of Nevirapine, specifically 12-d3-Nevirapine (12-d3-NVP). Deuteration is a

strategy employed to alter the metabolic profile of a drug, often to reduce the formation of toxic

metabolites. In the case of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor

(NNRTI) used in the treatment of HIV, metabolism at the 12-methyl position to form 12-hydroxy-

NVP (12-OHNVP) has been linked to hepatotoxicity.[1] The following sections detail the

experimental methodologies, quantitative data, and metabolic pathways associated with the in

vitro assessment of 12-d3-NVP.

Comparative In Vitro Efficacy and Metabolism
In vitro studies were conducted to compare the biological activity and metabolic fate of 12-d3-

NVP with its parent compound, Nevirapine. These investigations focused on anti-HIV activity,

metabolic stability, and potential for drug-drug interactions.

Data Presentation
The following tables summarize the key quantitative findings from comparative in vitro studies

of Nevirapine and its deuterated analog, 12-d3-NVP.

Table 1: Anti-HIV-1 Reverse Transcriptase (RT) Inhibition
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Compound % Inhibition of HIV-RT IC50 (µM)

Nevirapine (NVP) >97% 0.540

12-d3-Nevirapine (12-d3-NVP) 94.2%
Not explicitly stated, but noted

as having high potency

Data sourced from studies assessing the inhibitory potencies against HIV reverse

transcriptase.[2][3]

Table 2: In Vitro Metabolism in Human and Mouse Hepatocytes

Compound System
Fold Decrease in 12-
OHNVP Formation (vs.
NVP)

12-d3-NVP Human Hepatocytes 10.6-fold

12-d3-NVP Mouse Hepatocytes 4.6-fold

Data from incubations of 10 µM of NVP or 12-d3-NVP with primary hepatocytes.[1]

Table 3: In Vitro Cytotoxicity in Mouse Hepatocytes

Compound Reduction in Cell Death (vs. NVP)

12-d3-NVP 30%

Data from mouse hepatocytes treated with 400 µM of NVP or 12-d3-NVP.[1]

Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted on 12-d3-

Nevirapine.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The antiviral efficacy was determined by assessing the inhibition of HIV-1 RT.
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Assay System: A commercially available HIV-1 reverse transcriptase assay kit was utilized.

Procedure:

Increasing concentrations of Nevirapine or its deuterated analog were added to the assay

samples.

The enzymatic activity of HIV-RT was measured according to the manufacturer's protocol.

The percentage of inhibition was calculated by comparing the activity in the presence of

the compound to a control without the compound.

For compounds showing greater than 85% inhibition, dose-inhibition curve experiments

were performed to determine the IC50 value.

Data Analysis: The dose-response curves were fitted using GraphPad Prism software to

calculate the IC50 values.

Hepatocyte Metabolism Studies
Primary human and mouse hepatocytes were used to investigate the impact of deuteration on

the metabolic profile of Nevirapine.

Cell Culture: Primary hepatocytes were cultured under standard conditions.

Treatment: Cells were incubated with 10 µM of either Nevirapine or 12-d3-NVP for 24 or 48

hours.

Metabolite Analysis:

Following incubation, the cell culture medium was collected.

The levels of 12-hydroxy-NVP and other metabolites were quantified using mass

spectrometry.

Data Analysis: The formation of 12-OHNVP from 12-d3-NVP was compared to that from NVP

to determine the fold decrease.
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Hepatocyte Cytotoxicity Assay
The potential of 12-d3-NVP to reduce the hepatotoxicity associated with Nevirapine was

assessed.

Cell Culture: Primary mouse hepatocytes were used for this assay.

Treatment: Hepatocytes were treated with a high concentration (400 µM) of either Nevirapine

or 12-d3-NVP.

Cell Viability Assessment: Cell death was measured using an appropriate assay (e.g., lactate

dehydrogenase release or trypan blue exclusion).

Data Analysis: The percentage of cell death in cultures treated with 12-d3-NVP was

compared to those treated with NVP to calculate the reduction in cytotoxicity.

Cytochrome P450 (CYP) Induction and Inactivation
Assays
The potential for drug-drug interactions was evaluated by examining the effects of 12-d3-NVP

on CYP3A4, a key drug-metabolizing enzyme.

System: Human liver microsomes or a suitable in vitro system for assessing CYP induction.

CYP Induction: The ability of the compound to induce the expression of CYP3A4 was

measured.

CYP Inactivation (Metabolism-Dependent Inactivation):

The IC50 values for CYP3A4 inhibition were determined with and without a 30-minute

preincubation period in the presence of NADPH.

A fold-shift of >1.5 in the IC50 value after preincubation with NADPH was indicative of a

metabolism-dependent inactivator.
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The following diagrams illustrate the metabolic pathway of Nevirapine and the general workflow

of the in vitro studies.
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Caption: Metabolic pathway of Nevirapine and the effect of deuteration.
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Need Custom Synthesis?
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[https://www.benchchem.com/product/b12067126#preliminary-in-vitro-studies-of-nevirapine-
d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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